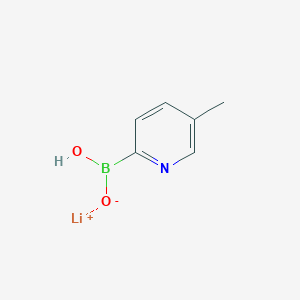
3-(2,2-Dimethylpropanamido)pyrazine-2-carboxylic acid
説明
“3-(2,2-Dimethylpropanamido)pyrazine-2-carboxylic acid” is a chemical compound with the molecular formula C10H13N3O3 and a molecular weight of 223.23 . It is also known as DMAPA-PC. This compound is in the form of a powder and is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13N3O3/c1-10(2,3)9(16)13-7-6(8(14)15)11-4-5-12-7/h4-5H,1-3H3,(H,14,15)(H,12,13,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the available resources.科学的研究の応用
Synthesis and Reactivity
Pyrazine derivatives, including 3-(2,2-Dimethylpropanamido)pyrazine-2-carboxylic acid, are involved in various chemical syntheses and reactions. For example, they are used in the preparation of monocarbamoyl- and monocarboxyhydrazide derivatives starting from pyrazine dicarboxylic acids. This process involves transformations like oxidation and Hofmann degradation, highlighting the reactivity and versatility of these compounds in synthetic chemistry (Schut, Mager, & Berends, 2010).
Molecular Adducts and Coordination Chemistry
Pyrazine derivatives play a significant role in forming molecular adducts and complexes. Studies have shown that these compounds can form adducts with carboxylic acids, leading to structures with unique hydrogen bonding and network structures, which are of interest in the field of crystallography and materials science (Smith, Lynch, Byriel, & Kennard, 1995). Additionally, pyrazine-2,3-dicarboxylic acid derivatives have been used to synthesize novel monodentate complexes with copper, demonstrating their potential in coordination chemistry (Yeşilel, Mutlu, & Büyükgüngör, 2008).
Film-Forming Properties
Pyrazine derivatives have also been studied for their film-forming properties. For instance, compounds synthesized from pyrazine carboxylic acids have been investigated for their ability to form films, which could have applications in materials science and coatings technology (Zhao Xiu-tai, 1992).
Cytotoxicity and Computational Studies
In the field of medicinal chemistry, substituted amides of pyrazine-2-carboxylic acids have been studied for their cytotoxic activities. Computational studies using quantum mechanical methods have been conducted to understand their molecular properties and potential biological activities (Hosseini et al., 2013).
Crystal Structure Analysis
Finally, pyrazine derivatives have been a subject of interest in the study of crystal structures. Research on pyrazinic acid, a closely related compound, has contributed to understanding molecular packing, hydrogen bonding, and crystal engineering strategies (Vishweshwar, Nangia, & Lynch, 2002).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
3-(2,2-dimethylpropanoylamino)pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-10(2,3)9(16)13-7-6(8(14)15)11-4-5-12-7/h4-5H,1-3H3,(H,14,15)(H,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUOGFUQNXALMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=CN=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate hydrochloride](/img/structure/B1423201.png)
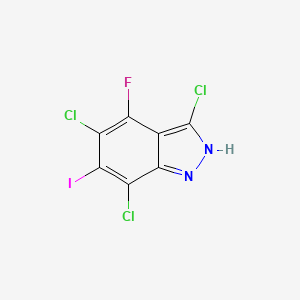
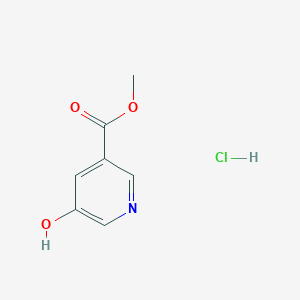
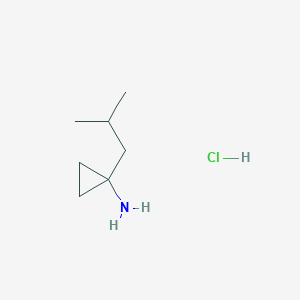
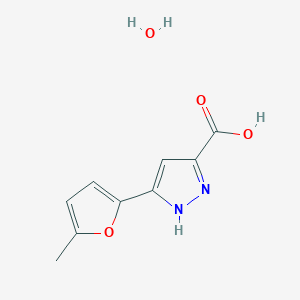
![5,7-Dichloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1423210.png)
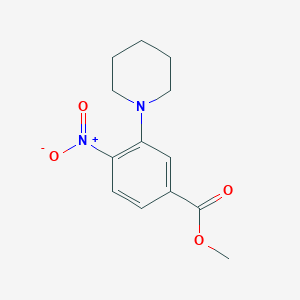
![N'-[(E)-(4-bromo-3-thienyl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B1423214.png)
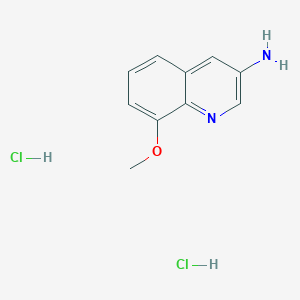
![5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1423216.png)
